N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 950337-81-2
Cat. No.: VC8454629
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950337-81-2 |
|---|---|
| Molecular Formula | C20H18FN3O2 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H18FN3O2/c1-2-14-5-3-4-6-17(14)22-19(25)13-24-20(26)12-11-18(23-24)15-7-9-16(21)10-8-15/h3-12H,2,13H2,1H3,(H,22,25) |
| Standard InChI Key | AUUAQPQMMNJUCE-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1,6-dihydropyridazin-6-one core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an acetamide moiety linked to a 2-ethylphenyl substituent . The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) is central to its biochemical interactions, while the fluorophenyl and ethylphenyl groups modulate lipophilicity and target binding .
Key Structural Features:
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Pyridazinone Core: Imparts hydrogen-bonding capacity via the carbonyl oxygen and nitrogen atoms.
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4-Fluorophenyl Group: Enhances metabolic stability and influences electronic properties through fluorine’s electronegativity .
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2-Ethylphenyl Acetamide: Introduces steric bulk and hydrophobic interactions, potentially improving membrane permeability .
Physicochemical Properties
While direct data for this compound is limited, estimates derive from structurally related pyridazinone acetamides :
The logP suggests moderate lipophilicity, balancing solubility and membrane penetration. The polar surface area indicates potential for moderate blood-brain barrier permeability .
Synthesis and Derivative Design
Proposed Synthetic Pathways
Pyridazinone derivatives are typically synthesized via cyclocondensation reactions. A plausible route for this compound involves:
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Formation of Pyridazinone Core: Reacting a substituted 1,4-diketone with hydrazine to form the dihydropyridazinone ring .
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Introduction of 4-Fluorophenyl Group: Electrophilic aromatic substitution or Suzuki coupling at position 3 of the pyridazinone .
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Acetamide Functionalization: Coupling 2-ethylphenylamine with a bromoacetyl intermediate attached to the pyridazinone nitrogen .
Critical Reaction Steps:
Structural Modifications and SAR
Structure-activity relationship (SAR) studies of analogous compounds highlight:
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Fluorine Substitution: 4-Fluorophenyl enhances binding affinity in kinase inhibitors by engaging in halogen bonds .
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Ethyl Group Impact: The 2-ethylphenyl moiety increases metabolic stability compared to smaller alkyl groups .
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Pyridazinone Oxidation State: The 6-keto group is critical for hydrogen bonding with biological targets .
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